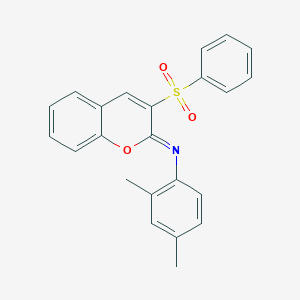

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine

描述

“(2Z)-3-(Benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine” is a chromene-derived imine compound featuring a benzenesulfonyl group at the 3-position of the chromen ring and an N-(2,4-dimethylphenyl) substituent. Chromene derivatives are widely studied for their pharmacological and agrochemical applications due to their structural diversity and tunable electronic properties. The benzenesulfonyl moiety enhances electron-withdrawing effects, which may influence reactivity and binding affinity, while the 2,4-dimethylphenyl group contributes steric bulk and lipophilicity .

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)chromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S/c1-16-12-13-20(17(2)14-16)24-23-22(15-18-8-6-7-11-21(18)27-23)28(25,26)19-9-4-3-5-10-19/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLZLKJUQQHPQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine is a synthetic compound belonging to the class of chromene derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core with a benzenesulfonyl group and a dimethylphenyl substituent. This unique structure is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 364.45 g/mol |

| CAS Number | 902469-21-0 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.

- Receptor Modulation : It can act as an agonist or antagonist at various receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

- Antioxidant Activity : The presence of the sulfonyl group may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that chromene derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated notable activity against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induced apoptosis in human cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.3 |

| A549 (Lung Cancer) | 12.0 |

These findings suggest that this compound may serve as a potential lead compound for the development of new anticancer agents.

Case Studies

- Study on Anticancer Properties : A recent study published in Pharmaceutical Biology examined the effects of the compound on MCF-7 cells. Results indicated that treatment with the compound led to significant cell cycle arrest and increased apoptosis markers compared to control groups .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial properties of various chromene derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .

相似化合物的比较

(a) Core Chromen-Imine Scaffold

The target compound shares a chromen-imine backbone with analogs such as:

(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine ():

- Substituents : A 4-methylbenzenesulfonyl (tosyl) group replaces the benzenesulfonyl group, and a methoxy group is present at the 8-position of the chromen ring.

- Aryl Group : The imine nitrogen is bonded to a 3,4-difluorophenyl group instead of 2,4-dimethylphenyl.

- Impact : The tosyl group increases steric bulk compared to benzenesulfonyl, while the methoxy group enhances electron density on the chromen ring. Fluorine atoms on the aryl group improve lipophilicity and metabolic stability .

(Z)-3-(1H-Benzo[d]imidazol-2-yl)-N-(naphthalen-1-yl)-2H-chromen-2-imine (): Substituents: The sulfonyl group is replaced with a benzimidazole ring, and the aryl group is naphthyl. The naphthyl group increases aromatic surface area, favoring π-π stacking interactions .

(b) Functional Group Variations

- Sulfonamide vs. Sulfonyl : Compounds like N-(2-(1H-Benzimidazole-2-yl)phenyl)-4-methylbenzenesulfonamide () feature sulfonamide linkages rather than sulfonyl groups. Sulfonamides are more polar and capable of hydrogen bonding, which can alter solubility and target binding .

Physicochemical Properties

- Solubility : The target compound’s benzenesulfonyl group reduces aqueous solubility compared to benzimidazole-containing analogs (), which may form hydrogen bonds with water .

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (2Z)-3-(benzenesulfonyl)-N-(2,4-dimethylphenyl)-2H-chromen-2-imine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process starting with the preparation of a chromone precursor (e.g., 8-methoxy-3-(phenylsulfonyl)-2H-chromen-2-one), followed by condensation with 2,4-dimethylaniline. Key steps include sulfonation for introducing the benzenesulfonyl group and imine formation via Schiff base chemistry.

- Critical Factors :

- Reagents : Sulfonyl chlorides for sulfonation; acetic acid or ethanol as solvents.

- Catalysts : Acidic conditions (e.g., HCl) for imine formation.

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but require controlled heating to avoid decomposition .

- Purity Control : Use of column chromatography or recrystallization for purification .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methyl groups on the phenyl ring, Z-configuration of the imine) .

- Infrared (IR) Spectroscopy : Identifies functional groups (C=N stretch at ~1600 cm⁻¹; S=O stretches at ~1150–1300 cm⁻¹) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves stereochemistry and crystal packing. For example, SHELXL refines hydrogen-bonding networks critical for stability .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., m/z ~441.08 for related derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition IC50 measurements) to control for pH, temperature, and solvent effects. For example, inconsistent anticancer activity may arise from differences in cell line sensitivity .

- Structural Confounds : Compare analogs with varying substituents (e.g., trifluoromethyl vs. methoxy groups) to isolate functional group contributions. highlights that chloro-substituted derivatives show enhanced antimicrobial activity compared to methyl analogs .

- Data Reprodubility : Cross-validate findings using orthogonal techniques (e.g., fluorescence polarization for binding affinity vs. surface plasmon resonance) .

Q. What experimental strategies are recommended for elucidating the reaction mechanisms involving the imine and sulfonyl groups in this compound?

- Methodological Answer :

- Kinetic Studies : Monitor imine formation via UV-Vis spectroscopy under varying pH (4–7) and temperature conditions to determine rate constants and activation energy .

- Isotopic Labeling : Use 15N-labeled amines to track imine bond dynamics via NMR .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states for sulfonation and imine tautomerization .

- Trapping Intermediates : Employ cryogenic conditions to isolate reactive intermediates (e.g., sulfonic acid derivatives) for characterization .

Q. What methodologies are employed to establish the structure-activity relationship (SAR) of this chromene derivative in enzyme inhibition studies?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with modified substituents (e.g., 4-ethylphenyl vs. 3-chlorophenyl) and test inhibitory potency against target enzymes (e.g., kinases, cytochrome P450). shows that trifluoromethyl groups enhance lipophilicity and target binding .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity. For example, bulky benzenesulfonyl groups may sterically hinder enzyme active sites .

- Crystallographic Docking : Co-crystallize the compound with enzymes (e.g., human carbonic anhydrase) to identify binding motifs. SHELXPRO facilitates refinement of protein-ligand structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。